N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

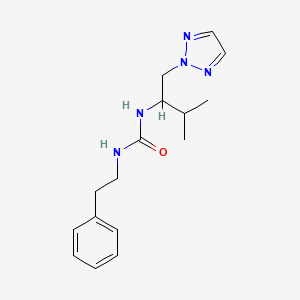

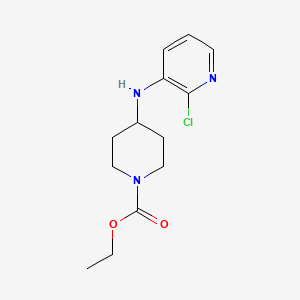

N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 . It is used for research purposes.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . The structure of this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.29 . The boiling point of this compound is predicted to be 401.2°C .Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

One study discusses the significance of stereochemistry in the pharmacological profile of phenylpiracetam and its derivatives, highlighting the design, synthesis, and exploration of biological activity. The stereochemical configuration directly influences the biological properties of these compounds, emphasizing the need for the preparation of enantiomerically pure substances for enhanced pharmacological benefits (Veinberg et al., 2015).

Pyrrolidine in Drug Discovery

Another study outlines the versatility of the pyrrolidine scaffold in drug discovery, especially for treating human diseases. The pyrrolidine ring, due to its unique properties such as sp3-hybridization and non-planarity, serves as a crucial component in the development of bioactive molecules with target selectivity. This review encompasses various synthetic strategies and the impact of steric factors on biological activity, providing insights into the design of new pyrrolidine compounds (Li Petri et al., 2021).

Novel Synthesis and Pharmaceutical Impurities

The novel methods for the synthesis of omeprazole and the study of pharmaceutical impurities in proton pump inhibitors are reviewed, shedding light on the development of proton pump inhibitors and their impurities. This paper emphasizes the novel synthesis process for pharmaceutical impurities, aiming to achieve expected yield and process efficiency. It also discusses the importance of synthesized impurities as standard impurities for further studies (Saini et al., 2019).

Weinreb and Their Derivatives in Synthesis

Weinreb amides or N-methoxy-N-methylamides are highlighted for their efficiency in organic synthesis. The review covers the development of Weinreb amides synthesis, showcasing their role as intermediates in transforming carboxylic acids, acid chlorides, and esters to aldehydes or ketones. This methodology underscores the importance of Weinreb amides in preventing over-addition and enabling significant transformations (Khalid et al., 2020).

properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-5-6-12(17-2)11(8-9)15-13(16)10-4-3-7-14-10/h5-6,8,10,14H,3-4,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGPEILKBFQKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)

![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625170.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2625171.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2625172.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2625177.png)

![N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625179.png)